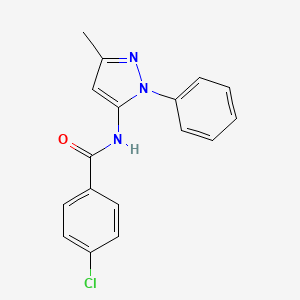
4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:
Formation of 3-methyl-1-phenyl-1H-pyrazol-5-amine: This intermediate can be synthesized through the reaction of phenylhydrazine with acetylacetone in the presence of a base[_{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino ....
Chlorination: The intermediate is then chlorinated to introduce the 4-chloro group.
Amidation: Finally, the chlorinated intermediate is reacted with benzoyl chloride to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Amides, esters, or ethers
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core is valuable in the construction of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its potential use as a lead compound in drug discovery. Pyrazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine: In medicine, 4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide may be explored for its therapeutic potential. Pyrazole derivatives are known to interact with various biological targets, making them candidates for drug development.
Industry: In the industry, this compound can be used in the production of materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mécanisme D'action
The mechanism by which 4-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide exerts its effects depends on its molecular targets and pathways. The pyrazole ring can interact with enzymes, receptors, or other biomolecules, leading to biological responses. The specific mechanism would need to be determined through experimental studies, including binding assays and functional tests.
Comparaison Avec Des Composés Similaires
3-Methyl-1-phenyl-1H-pyrazol-5-amine: A precursor in the synthesis of the target compound.
4-Chlorobenzamide: A simpler benzamide derivative without the pyrazole ring.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole derivative with potential pharmaceutical applications.
Uniqueness: 4-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is unique due to its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to other pyrazole derivatives.
Propriétés
IUPAC Name |
4-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-12-11-16(21(20-12)15-5-3-2-4-6-15)19-17(22)13-7-9-14(18)10-8-13/h2-11H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGPGWYXQMQPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













